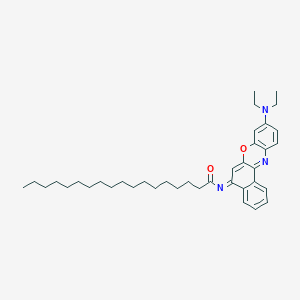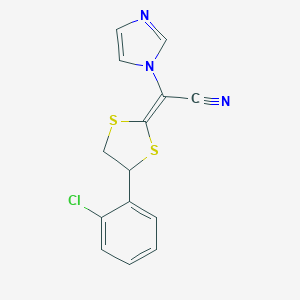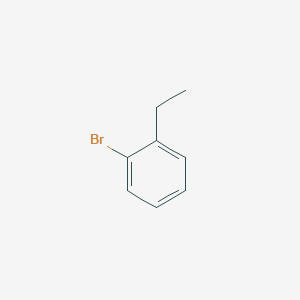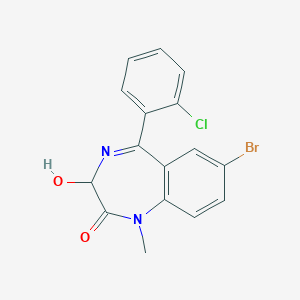
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications as well as its mechanism of action and physiological effects.
Wirkmechanismus
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the same site as benzodiazepines but does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other drugs that bind to this site. This mechanism of action has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Biochemische Und Physiologische Effekte
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including the ability to block the effects of benzodiazepines on the GABAA receptor. It has also been shown to increase the activity of the GABAA receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist activity at this site. In addition, 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This allows researchers to investigate the role of this site in the modulation of receptor function and to study the effects of benzodiazepine antagonists. However, one limitation of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 is that it has relatively low potency compared to other benzodiazepine antagonists, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent benzodiazepine antagonists that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513, particularly in the treatment of anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 and its mechanism of action at the GABAA receptor.
Synthesemethoden
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 involves several steps, starting with the reaction of o-chloroaniline with ethyl acetoacetate to form 5-(o-chlorophenyl)-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate to form 5-(o-chlorophenyl)-3-hydrazino-2,4-pentanedione, which is subsequently reacted with methylamine and bromine to form 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many clinically used drugs, including benzodiazepines. 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Eigenschaften
CAS-Nummer |
129166-25-2 |
|---|---|
Produktname |
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
Molekularformel |
C16H12BrClN2O2 |
Molekulargewicht |
379.63 g/mol |
IUPAC-Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI-Schlüssel |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Synonyme |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



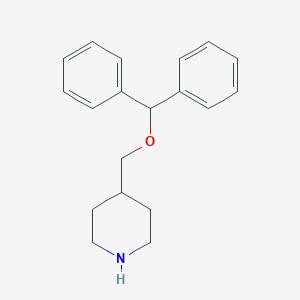
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
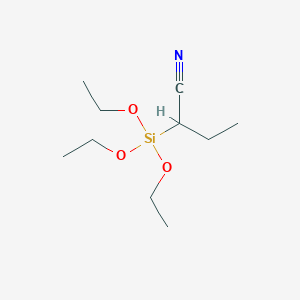
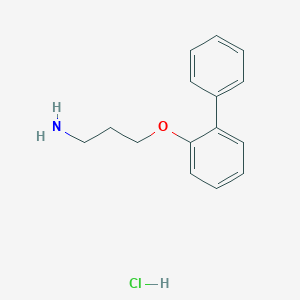

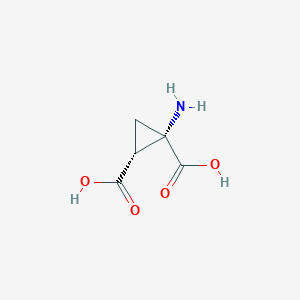
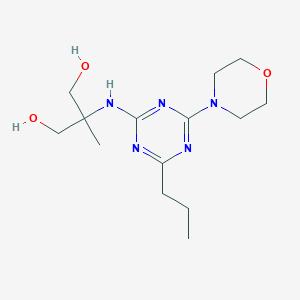
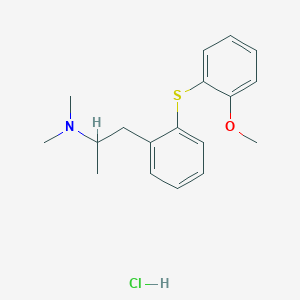
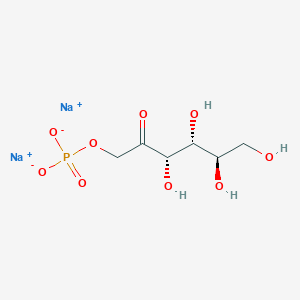
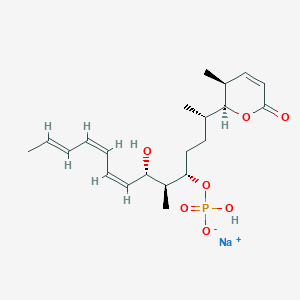
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
